Home > Products > Screening Compounds P39505 > {2-bromo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
{2-bromo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid -

{2-bromo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

Catalog Number: EVT-5090272
CAS Number:
Molecular Formula: C14H12BrNO6S
Molecular Weight: 402.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl]phenoxy}acetates

Compound Description: This series of compounds, denoted as 3a-h in the study, features a 4-oxo-1,3-thiazolidine ring system. These compounds are synthesized as part of a broader investigation into the antibacterial activity of substituted 4-oxo-1,3-thiazolidines, 2-oxoazetidines, and 5-oxoimidazolines [].

Relevance:These compounds share the core 1,3-thiazolidine-2,4-dione ring system with the target compound, {2-bromo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid. The variations within this series primarily involve substitutions on the arylcarbonylamino group at the 3-position of the thiazolidine ring and the presence of a phenoxy acetic acid moiety, highlighting the structural diversity explored within this chemical class [].

Methyl 2-{2-[3-chloro-4-oxo-1-(arylcarbonylamino)azetidin-2-yl]phenoxy}acetates

Compound Description:Represented as 4a-e in the research, this group of compounds centers on a 2-oxoazetidine (β-lactam) ring. These compounds are part of the same study as the previous series, exploring their potential antibacterial effects [].

Relevance:Although these compounds belong to the 2-oxoazetidine class, they are considered structurally related to the target compound, {2-bromo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid, due to the shared research context and the presence of a phenoxy acetic acid moiety in both []. The study emphasizes the investigation of structurally similar heterocyclic compounds, including thiazolidines and azetidines, for their potential biological activities.

Methyl 2-(2-{[5-oxo-2-phenyl-1-(arylcarbonylamino)-2-imidazolin-4-ylidene]methyl}phenoxy)acetates

Compound Description:This series, identified as 6a-i, revolves around a 5-oxoimidazoline ring system. Like the previous series, these compounds are synthesized and assessed for their antibacterial properties as part of the study's broader objective [].

Relevance:While these compounds are categorized as 5-oxoimidazolines, they are considered related to the target compound, {2-bromo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid, based on their inclusion in the same study exploring the antibacterial potential of various heterocyclic compounds []. The common thread lies in the investigation of structurally similar heterocycles, including thiazolidines, azetidines, and imidazolines, for their biological activity.

Methyl 2-{2-[(5-oxo-2-phenyl-1-{[(arylamino)thioxomethyl]amino}-2-imidazolin-4-ylidene)methyl]phenoxy}acetates

Compound Description:Denoted as 7a-p, this series features a 5-oxoimidazoline ring system, with a distinctive [(arylamino)thioxomethyl]amino substituent on the nitrogen at the 1-position. Like the other series in the study, these compounds are synthesized and evaluated for their antibacterial activity [].

Relevance:Despite being classified as 5-oxoimidazolines, these compounds are considered related to the target compound, {2-bromo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid, due to their inclusion in the same study investigating the antibacterial potential of various heterocyclic compounds []. The shared focus on structurally related heterocycles with potential biological activities links these compounds, even if they belong to different specific classes.

(2S)-3-(1H-indol-3-yl)-2-((4-phenylphenyl)sulfonylamino)propanoic acid and (2R)-3-(1H-indol-3-yl)-2-((4-phenylphenyl)sulfonylamino)propanoic acid

Compound Description: These two compounds, identified as enantiomers in the study [], are suggested as potential inhibitors of the Transcription Initiation Factor Like Protein of Leishmania donovani based on virtual screening results.

Relevance: While these compounds share no direct structural similarity with {2-bromo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid, they highlight a key theme prevalent across the provided papers: the exploration of diverse chemical structures for potential pharmacological activities. The research emphasizes identifying compounds with potential anti-parasitic effects, aligning with the broader goal of finding new therapeutic agents [].

Methyl 4-(4-((2,4-dioxo-1,3-thiazolidin-5-yl)methyl)phenoxy)-3-(5-ethylpyridin-2-yl)butanoate

Compound Description: This specific compound is also identified as a potential inhibitor of the Transcription Initiation Factor Like Protein of Leishmania donovani through virtual screening [].

Relevance:Although structurally dissimilar to {2-bromo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid, this compound reinforces the recurring theme of identifying diverse chemical structures with potential pharmacological applications, specifically in the context of anti-parasitic drug discovery [].

5-((4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)methyl)-5-methyl-1,3-thiazolidine-2,4-dione

Compound Description: This compound, identified through virtual screening, is another potential inhibitor of the Transcription Initiation Factor Like Protein of Leishmania donovani [].

Relevance: While lacking direct structural resemblance to {2-bromo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid, this compound emphasizes the continued exploration of diverse chemical structures as potential drug candidates for parasitic diseases [].

((1R,4S)-4-(2-amino-6-(cyclopropylmethylamino)purin-9-yl)cyclopent-2-en-1-yl)methanol

Compound Description: Identified via virtual screening, this compound is yet another potential inhibitor of the Transcription Initiation Factor Like Protein of Leishmania donovani [].

Relevance:Despite its structural dissimilarity to {2-bromo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid, this compound reinforces the overarching theme of exploring diverse chemical structures for their potential pharmacological activities, specifically in the realm of anti-parasitic drug discovery [].

Overall:

The related compounds illustrate the exploration of diverse heterocyclic compounds, notably thiazolidines, azetidines, and imidazolines, for their antibacterial properties []. Additionally, the research highlights the identification of compounds with potential anti-parasitic effects, emphasizing the ongoing search for novel therapeutic agents in various therapeutic areas [].

Properties

Product Name

{2-bromo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

IUPAC Name

2-[2-bromo-6-methoxy-4-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

Molecular Formula

C14H12BrNO6S

Molecular Weight

402.22 g/mol

InChI

InChI=1S/C14H12BrNO6S/c1-16-13(19)10(23-14(16)20)5-7-3-8(15)12(9(4-7)21-2)22-6-11(17)18/h3-5H,6H2,1-2H3,(H,17,18)/b10-5-

InChI Key

SPGDIBWASWMNCP-YHYXMXQVSA-N

SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC(=O)O)OC)SC1=O

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC(=O)O)OC)SC1=O

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCC(=O)O)OC)/SC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.